REACTION_CXSMILES
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Cl[CH2:2][C:3]1[CH:8]=[C:7]([N+:9]([O-])=O)[CH:6]=[CH:5][C:4]=1[CH2:12][CH3:13].[H][H]>C(O)(=O)C.[Pd]>[CH2:12]([C:4]1[CH:5]=[CH:6][C:7]([NH2:9])=[CH:8][C:3]=1[CH3:2])[CH3:13]
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Name
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|
Quantity
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40 g
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Type
|
reactant
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Smiles
|
ClCC1=C(C=CC(=C1)[N+](=O)[O-])CC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
C(C)C1=C(C=C(N)C=C1)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |